molecular formula C15H12O2 B191485 2'-Hydroxychalcone CAS No. 1214-47-7

2'-Hydroxychalcone

Cat. No. B191485
CAS RN: 1214-47-7
M. Wt: 224.25 g/mol
InChI Key: AETKQQBRKSELEL-UHFFFAOYSA-N
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Description

2’-Hydroxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a hydroxy group at position 2’. It has a role as an anti-inflammatory agent. It is a member of phenols and a member of chalcones .


Synthesis Analysis

2’-Hydroxychalcone can be synthesized using acetophenone and o-hydroxybenzaldehyde as raw materials, potassium hydroxide as a catalyst, and ethanol as a solvent . Other methods include condensation of 2-hydroxyacetophenones with aromatic aldehydes in the presence of dehydrated barium hydroxide in a dry dimethyl sulphoxide medium , and microwave-assisted synthesis .


Molecular Structure Analysis

The molecular formula of 2’-Hydroxychalcone is C15H12O2 . The structure of 2’-Hydroxychalcone has been confirmed through quantum chemical studies . The IUPAC name is (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one .


Chemical Reactions Analysis

2’-Hydroxychalcone can undergo palladium (II)-catalyzed oxidative cyclization to form flavones and flavanones . The cyclization reaction of a 2’-hydroxychalcone analogue with light and solvent has also been studied .


Physical And Chemical Properties Analysis

The molecular weight of 2’-Hydroxychalcone is 224.25 g/mol . The compound is greenish-yellow in color and has a melting point of 129 °C .

Scientific Research Applications

1. Antioxidant and Soybean Lipoxygenase Inhibitory Agents

  • Application Summary: 2’-Hydroxy-chalcones are naturally occurring compounds with a wide array of bioactivity. They have been used in the development of dual antioxidant and soybean lipoxygenase (LOX) inhibitory agents .
  • Methods of Application: The design, synthesis, and bioactivity profile of a series of 2’-hydroxy-chalcones bearing diverse substituents on rings A and B were presented .
  • Results: Among all the synthesized derivatives, chalcone 4b, bearing two hydroxyl substituents on ring B, was found to possess the best combined activity (82.4% DPPH radical scavenging ability, 82.3% inhibition of lipid peroxidation, and satisfactory LOX inhibition value (IC 50 = 70 μM) .

2. Pharmacological Properties

  • Application Summary: Chalcones, including 2’-Hydroxychalcone, are among the leading bioactive flavonoids with a therapeutic potential implicated to an array of bioactivities investigated by a series of preclinical and clinical studies .
  • Methods of Application: The methods of application involve a series of preclinical and clinical studies .
  • Results: The results of these studies have shown that chalcones have a wide range of pharmacological properties .

3. Cytotoxicity Against Breast Cancer Cell Lines

  • Application Summary: 2’-Hydroxychalcone showed significant cytotoxicity against breast cancer cell lines MCF-7 and CMT-1211 .
  • Methods of Application: The methods of application involve in vitro and in vivo experiments .
  • Results: It could inhibit breast cancer cell proliferation, migration, and invasion in vitro and suppress tumor growth and metastasis in vivo .

4. Flavonoid Synthesis

  • Application Summary: 2’-Hydroxychalcones have been conventionally used as main precursors in flavonoid synthesis .
  • Methods of Application: The methods of application involve chemical synthesis .
  • Results: The results of these methods have shown that 2’-Hydroxychalcones are reactive and unmanageable in some cases due to their reactive α,β-unsaturated carbonyl and enol ether moieties .

5. Apoptosis Induction

  • Application Summary: Treatment of HepG2 cells for 24 h with synthetic 2’-hydroxychalcones resulted in apoptosis induction .
  • Methods of Application: The methods of application involve in vitro experiments .
  • Results: The results of these methods have shown a dose-dependent inhibition of cell proliferation .

6. Free Radical Scavengers

  • Application Summary: The complex of 2’-hydroxychalcone with vanadium oxychloride has been found to be a very active free radical scavenger .
  • Methods of Application: The methods of application involve chemical synthesis and in vitro testing .
  • Results: The complex of 2’-hydroxychalcone with vanadium oxychloride proved to be the most active free radical scavengers for DPPH (IC 50 = 0.03 µg/mL) .

7. Antihyperglycemic Activity

  • Application Summary: Synthetic chalcones, including 2’-Hydroxychalcone, have been evaluated for their antihyperglycemic activity in streptozotocin-induced diabetic rats .
  • Methods of Application: The methods of application involve in vivo experiments .
  • Results: The results of these studies have shown that synthetic chalcones have significant antihyperglycemic activity .

8. In Vitro Solubility and Alkaline Stability

  • Application Summary: To improve the in vitro solubility and alkaline stability, a prodrug of curcumin by succinylation to obtain curcumin diethyl disuccinate has been developed .
  • Methods of Application: The methods of application involve chemical synthesis .
  • Results: The results of these methods have shown that the prodrug of curcumin by succinylation to obtain curcumin diethyl disuccinate has improved in vitro solubility and alkaline stability .

9. Divergent Synthesis of Flavones and Flavanones

  • Application Summary: 2’-Hydroxychalcones have been used in the divergent synthesis of flavones and flavanones via palladium (II)-catalyzed oxidative cyclization .
  • Methods of Application: The methods of application involve chemical synthesis .
  • Results: The results of these methods have shown that 2’-Hydroxychalcones are effective in the divergent synthesis of flavones and flavanones .

Safety And Hazards

2’-Hydroxychalcone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETKQQBRKSELEL-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313416
Record name trans-2′-Hydroxychalcone
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Molecular Weight

224.25 g/mol
Source PubChem
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Product Name

2'-Hydroxychalcone

CAS RN

888-12-0, 1214-47-7
Record name trans-2′-Hydroxychalcone
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Record name 2'-Hydroxychalcone
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Record name 2'-Hydroxychalcone
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Record name 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-
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Record name 2'-hydroxychalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,090
Citations
CJ Adams, L Main - Tetrahedron, 1991 - Elsevier
… Introduction Because of their potential to cyclise at both a and p positions (Scheme l), 2’-hydroxychalcone epoxides have long been the subject of conjecture as potential intermediates …
Number of citations: 36 www.sciencedirect.com
M Dommett, R Crespo-Otero - Physical Chemistry Chemical Physics, 2017 - pubs.rsc.org
… 1 The structures of 2′-hydroxychalcone compounds 1–5 investigated in this work. Important atoms are numbered, θ tor is the torsional rotation mode discussed herein (1: R 1 = H, R 2 …
Number of citations: 66 pubs.rsc.org
TD Tran, H Park, HP Kim, GF Ecker, KM Thai - Bioorganic & medicinal …, 2009 - Elsevier
… In summary, 18 2′-hydroxychalcone derivatives were synthesized and evaluated for … 2′-hydroxychalcone. The structural requirements for the inhibitory activity of 2′-hydroxychalcone …
Number of citations: 57 www.sciencedirect.com
H Makita, T Tanaka, H Fujitsuka, N Tatematsu, K Satoh… - Cancer research, 1996 - AACR
… Chalcones, including chalcone and 2-hydroxychalcone, are re ported to be potent … In the present study, chalcone, 2-hydroxychalcone, and quercetin possess both blocking and sup …
Number of citations: 197 aacrjournals.org
B Madan, S Batra, B Ghosh - Molecular Pharmacology, 2000 - ASPET
… We demonstrate here that 2′-hydroxychalcone inhibits the adhesion of peripheral … The inhibition by 2′-hydroxychalcone is reversible. 2′-Hydroxychalcone inhibits the induction of …
Number of citations: 89 molpharm.aspetjournals.org
HS Ban, K Suzuki, SS Lim, SH Jung, S Lee, J Ji… - Biochemical …, 2004 - Elsevier
… 0.5 mL of medium containing each 2′-hydroxychalcone derivative, the tyrosine kinase inhibitor … Therefore, it is possible that the 2′-hydroxychalcone derivatives examined in this study …
Number of citations: 105 www.sciencedirect.com
JA Donnelly, DF Farrell - The Journal of Organic Chemistry, 1990 - ACS Publications
… in the synthesis of flavanone 3 from 2'-hydroxychalcone. The same product la was obtained from 2/-… Kostanecki,10 in which a 2'-hydroxychalcone dibromide is cyclizedby base. For the …
Number of citations: 116 pubs.acs.org
H Abuarqoub, R Foresti, CJ Green… - American Journal of …, 2006 - journals.physiology.org
… To better understand the role of chalcones in inflammation, we investigated in the present study the effect of 2′-hydroxychalcone (2-HC) on HO-1 expression in RAW 264.7 …
Number of citations: 88 journals.physiology.org
SY Kim, IS Lee, A Moon - Chemico-biological interactions, 2013 - Elsevier
… treatment with chalcone, 2-hydroxychalcone, and xanthohumol … Similarly, Chalcone, 2-hydroxychalcone, and xanthohumol … Xanthohumol and 2-hydroxychalcone induced apoptosis by …
Number of citations: 79 www.sciencedirect.com
YQ Gao, Y Hou, L Zhu, G Chen, D Xu, SY Zhang… - RSC …, 2019 - pubs.rsc.org
… that if a suitable nucleophile is exposed to 2-hydroxychalcone 1 in the presence of catalytic … light-driven formation of flavylium from 2-hydroxychalcone might be involved. Subsequently, …
Number of citations: 17 pubs.rsc.org

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